![molecular formula C19H14ClN3S B2890158 (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile CAS No. 1321927-11-0](/img/structure/B2890158.png)
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile
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Description
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile, also known as CPTH2, is a small molecule inhibitor that is widely used in scientific research applications. It is a potent and selective inhibitor of the histone acetyltransferase (HAT) activity of CREB-binding protein (CBP) and p300. This compound is highly valued in the scientific community due to its ability to regulate gene expression and modulate cellular processes.
Scientific Research Applications
Chemical Properties and Reduction
Frolov et al. (2005) investigated the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, revealing the formation of specific prop-1-ene derivatives. This research provides insights into the chemical properties and potential applications of these compounds in synthetic chemistry (Frolov et al., 2005).
Corrosion Inhibition
A study by Bentiss et al. (2007) focused on 2,5-disubstituted 1,3,4-thiadiazoles, similar in structure to (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile, as corrosion inhibitors. The findings highlight the potential of such compounds in protecting metals against corrosion, particularly in acidic environments (Bentiss et al., 2007).
Fluorescent Properties and Biological Applications
Eltyshev et al. (2021) synthesized new fluorescent thiazoles based on a similar core structure. These compounds demonstrated a range of fluorescent colors and were shown to penetrate living cells, indicating potential applications in biological imaging and diagnostics (Eltyshev et al., 2021).
Quantum Chemical Studies
Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole derivatives. Their research provides a theoretical basis for understanding the electronic properties of these compounds, which is essential for designing materials with specific electronic or optical properties (Kaya et al., 2016).
Cytotoxic Activities
Research by Sa̧czewski et al. (2004) explored the cytotoxic potency of acrylonitriles on cancer cell lines. This indicates the potential use of these compounds, including (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile, in cancer research and possibly as therapeutic agents (Sa̧czewski et al., 2004).
Herbicidal Activity
Wang et al. (2004) synthesized cyanoacrylates, including thiazolyl derivatives, demonstrating their effectiveness as herbicides. This suggests the utility of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile in agricultural applications (Wang et al., 2004).
Polymerisation Processes
Bradley and Davidson (1995) investigated the role of amines in the photoinitiated polymerisation of acrylates. This research provides an understanding of how compounds like (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile could potentially be used in the polymer industry (Bradley & Davidson, 1995).
properties
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3S/c1-13-4-2-3-5-17(13)22-11-15(10-21)19-23-18(12-24-19)14-6-8-16(20)9-7-14/h2-9,11-12,22H,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWQVYKIPKFATF-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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